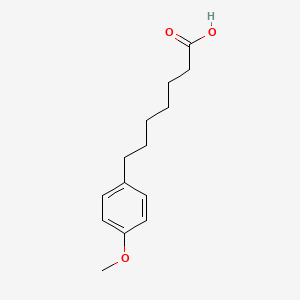

7-(4-methoxyphenyl)heptanoic Acid

Description

Contextual Significance within Organic and Biological Chemistry Research

The significance of 7-(4-methoxyphenyl)heptanoic acid in organic and biological chemistry stems from its classification as a phenylalkanoic acid. This broad family of compounds is known for a wide array of biological activities. google.comnih.gov Phenylalkanoic acid derivatives are investigated for their potential as anti-inflammatory, analgesic, and immuno-regulatory agents. google.com The presence of the 4-methoxyphenyl (B3050149) group is also of considerable interest. This moiety is found in numerous biologically active natural products and synthetic compounds, where it can influence metabolic stability and receptor binding affinity. For instance, p-methoxycinnamic acid, a related phenylpropanoid, has been extensively studied for its antidiabetic, anticancer, antimicrobial, and neuroprotective activities. nih.gov

The heptanoic acid portion of the molecule provides a flexible spacer, which is a common strategy in drug design to orient functional groups for optimal interaction with biological targets. Therefore, 7-(4-methoxyphenyl)heptanoic acid serves as a valuable model compound for studying how the interplay between an aromatic system and a flexible aliphatic chain influences biological outcomes. Its structure is analogous to portions of more complex molecules, such as diarylheptanoids, which are known for their anti-inflammatory, cytotoxic, and antivirus activities. nih.govtandfonline.com

Historical Overview of Phenylalkanoic Acid Research and Relevance to 7-(4-Methoxyphenyl)heptanoic Acid

Research into phenylalkanoic acids has a long history, originating with the isolation of short-chain variants from natural sources. wikipedia.orggerli.com Compounds like phenylacetic acid and 3-phenylpropanoic acid (cinnamic acid) were identified early on in plant fragrances, propolis, and mammalian secretions. wikipedia.orggerli.com The discovery that these and other substituted phenylalkanoic acids are widespread in nature spurred investigations into their biological roles and potential applications. wikipedia.org

The field expanded significantly with the discovery of longer-chain ω-phenylalkanoic acids. For example, systematic studies of seed lipids from the Araceae plant family revealed the presence of 13-phenyltridecanoic acid as a major component, alongside other odd-carbon chain length analogues. wikipedia.org Even-carbon chain ω-phenylalkanoic acids have also been identified in organisms like halophilic bacteria. wikipedia.org This historical context is relevant to 7-(4-methoxyphenyl)heptanoic acid as it belongs to this class of naturally occurring and synthetically important molecules. The continuous discovery of new phenylalkanoic acids with diverse biological activities, such as antibacterial and bronchodilatory properties, underscores the ongoing importance of this area of research. wikipedia.org

Importance as a Scaffold or Building Block in Complex Molecular Synthesis

The molecular architecture of 7-(4-methoxyphenyl)heptanoic acid makes it a valuable scaffold or building block in the synthesis of more complex molecules. The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, or other functional groups, or used in coupling reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to fine-tune the molecule's properties.

This compound can be considered a simplified analogue or a potential precursor for the synthesis of diarylheptanoids. tandfonline.com Diarylheptanoids are a significant class of natural products characterized by a C6-C7-C6 skeleton, and they exhibit a wide range of biological activities, including antitumor, antioxidant, and neuroprotective effects. tandfonline.com Synthetic strategies for these complex molecules often involve the coupling of two aromatic fragments to a seven-carbon chain. tandfonline.com Therefore, a pre-functionalized building block like 7-(4-methoxyphenyl)heptanoic acid could streamline the synthesis of novel diarylheptanoid derivatives and other pharmacologically relevant compounds. The development of synthetic protocols using such scaffolds is crucial for creating chemical libraries for drug discovery programs. rsc.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Heptanoic Acid and a Related Compound

| Property | Heptanoic Acid | 7-(4-Methoxyphenyl)-7-oxoheptanoic acid |

| IUPAC Name | Heptanoic acid | 7-(4-methoxyphenyl)-7-oxoheptanoic acid |

| Synonyms | Enanthic acid, Heptylic acid | 6-p-Anisoyl-4-oxohexanoic acid |

| CAS Number | 111-14-8 wikipedia.org | 21244-11-1 cymitquimica.com |

| Molecular Formula | C₇H₁₄O₂ wikipedia.org | C₁₄H₁₆O₄ |

| Molecular Weight | 130.18 g/mol wikipedia.org | 250.29 g/mol cymitquimica.com |

| Appearance | Colorless oily liquid wikipedia.org | Not specified |

| Melting Point | -7.5 °C wikipedia.org | Not specified |

| Boiling Point | 223 °C wikipedia.org | Not specified |

| Solubility in Water | Slightly soluble wikipedia.org | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

7-(4-methoxyphenyl)heptanoic acid |

InChI |

InChI=1S/C14H20O3/c1-17-13-10-8-12(9-11-13)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |

InChI Key |

GVQILVWPWHFVIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 4 Methoxyphenyl Heptanoic Acid and Its Research Relevant Analogues

Established Synthetic Routes and Key Intermediates

The construction of the 7-(4-methoxyphenyl)heptanoic acid backbone can be achieved through several reliable synthetic pathways. These routes often build the carbon skeleton first, followed by functional group manipulations to yield the final carboxylic acid.

Approaches via Wittig Reactions for Carbon-Carbon Bond Formation

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it an excellent strategy for synthesizing precursors to 7-(4-methoxyphenyl)heptanoic acid. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane). masterorganicchemistry.comlibretexts.org

A plausible synthetic route using this approach would involve the reaction between 4-methoxybenzaldehyde (B44291) and a phosphonium (B103445) ylide bearing the remaining six-carbon chain with a terminal ester group. The ylide itself is typically prepared from the corresponding alkyl halide (e.g., a 6-bromohexanoate (B1238239) ester) and triphenylphosphine (B44618) in a two-step process involving SN2 reaction followed by deprotonation with a strong base. libretexts.org

The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. youtube.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The resulting unsaturated ester, ethyl 7-(4-methoxyphenyl)hept-6-enoate, can then be hydrogenated to the saturated ester, followed by hydrolysis to afford the target carboxylic acid.

Table 1: Hypothetical Wittig Reaction for Precursor Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Step |

|---|

The stereochemistry of the resulting alkene in a Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce the (E)-alkene, while non-stabilized ylides yield the (Z)-alkene. organic-chemistry.org

Reduction Pathways from Oxo-Heptanoates to Hydroxyl-Heptanoates

Many synthetic routes to phenylalkanoic acids proceed through a keto-acid or keto-ester intermediate. For instance, a Friedel-Crafts acylation of anisole (B1667542) with a C7 dicarboxylic acid derivative (like pimeloyl chloride) can install the basic carbon skeleton, leading to a key intermediate such as ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. chemicalbook.comsigmaaldrich.comnih.govnih.gov The subsequent reduction of the ketone functionality is a critical step.

Commonly, this transformation is achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which directly convert the ketone to a methylene (B1212753) (-CH₂-) group.

Alternatively, the ketone can be reduced to a secondary alcohol (a hydroxyl-heptanoate) using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This hydroxyl intermediate can then be subjected to further reactions if desired, or the hydroxyl group can be removed through a two-step dehydration-hydrogenation sequence or by conversion to a halide or tosylate followed by reductive dehalogenation. The synthesis of the closely related 7-phenylheptanoic acid utilizes such a reduction step, where a 7-oxo-7-phenylheptanoic acid intermediate is reduced.

Table 2: Reduction of Oxo-Intermediates

| Starting Material | Reaction Type | Reagents | Product |

|---|---|---|---|

| 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | Clemmensen Reduction | Zn(Hg), conc. HCl | 7-(4-Methoxyphenyl)heptanoic acid |

| 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol | 7-(4-Methoxyphenyl)heptanoic acid |

The chemoselective reduction of a keto-ester can be challenging, as some reducing agents can attack the ester functionality as well. jst.go.jp However, reagents like sodium borohydride are generally selective for ketones in the presence of esters.

Strategies for Chain Elongation and Functional Group Interconversion in Related Phenylalkanoic Acids

Chain elongation methods provide a versatile approach, starting from a simpler aromatic compound and extending the side chain incrementally. A common starting material for this strategy is 4-methoxyphenylacetic acid or its derivatives. chemicalbook.comnih.gov

One classic method is the malonic ester synthesis. In this approach, diethyl malonate is deprotonated and alkylated with a suitable haloalkane. For the synthesis of 7-(4-methoxyphenyl)heptanoic acid, one could start with 4-methoxybenzyl bromide, alkylate diethyl malonate, and then perform a second alkylation with a four-carbon halide (e.g., 1-bromo-4-chlorobutane, using the differential reactivity of the halogens). Subsequent hydrolysis and decarboxylation would yield the desired product.

Functional group interconversions are also crucial. For example, a nitrile group can serve as a precursor to a carboxylic acid. A synthetic route could involve the alkylation of 4-methoxybenzyl cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. The synthesis of 7-aminoheptanoic acid from 6-bromocaproic acid ethyl ester and nitromethane (B149229) is an example of combining chain elongation with functional group manipulation. google.com Similarly, the total synthesis of a diarylheptanoid from vanillin (B372448) involved key functional group interconversions and reductions. tandfonline.com

Advanced Stereoselective Synthesis of Substituted Derivatives

When synthesizing derivatives of 7-(4-methoxyphenyl)heptanoic acid that contain additional chiral centers, controlling the stereochemistry becomes paramount. This requires the use of advanced stereoselective methods.

Diastereoselective Control in Related Heptanoic Acid Derivatives

The reduction of a prochiral ketone in a heptanoic acid derivative offers a key opportunity to establish a new stereocenter. The diastereoselectivity of such reductions can be influenced by the existing stereocenters in the molecule and the choice of reducing agent. For example, in the reduction of γ-keto amides, the use of different hydride reagents like diisobutylaluminum hydride (DIBAH) or lithium aluminum hydride (LiAlH₄) can lead to different diastereomeric ratios of the resulting γ-hydroxy amides. clockss.org

Chelation-controlled reductions are a powerful strategy. If the substrate contains a nearby Lewis basic group (like a hydroxyl or methoxy (B1213986) group), a chelating reducing agent can coordinate to both the carbonyl oxygen and the Lewis basic atom, forcing the hydride to attack from a specific face of the molecule. This approach can lead to high levels of diastereoselectivity. While direct examples for 7-oxoheptanoates are scarce, the principles established in the stereoselective reduction of β- and γ-keto esters and amides are applicable. clockss.orgnih.gov Asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters. nih.gov

Chemoenzymatic and Biocatalytic Approaches in Related Fatty Acid Synthesis

The synthesis of fatty acids and their derivatives through chemoenzymatic and biocatalytic methods represents a significant advancement towards environmentally benign and highly selective chemical manufacturing. These approaches leverage the inherent specificity of enzymes to catalyze reactions under mild conditions, often overcoming challenges associated with traditional chemical synthesis such as harsh reagents, high temperatures, and the formation of unwanted byproducts. While specific biocatalytic routes for 7-(4-methoxyphenyl)heptanoic acid are not extensively documented, the principles and methodologies applied to the synthesis of related long-chain and functionalized fatty acids provide a clear framework for its potential enzymatic production.

The enzymatic synthesis of fatty acids generally involves a suite of enzymes capable of carbon chain elongation, functional group introduction, and modification. The fatty acid synthase (FAS) multienzyme complex, for instance, is fundamental in nature for the de novo synthesis of fatty acids, constructing the carbon chain from smaller precursors like acetyl-CoA and malonyl-CoA. funaab.edu.ngwikipedia.org In eukaryotes, the process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase, which is a key regulatory step. funaab.edu.nglibretexts.orgnumberanalytics.com The growing fatty acid chain is sequentially elongated by two-carbon units, with NADPH serving as the reductant. funaab.edu.ng Elongation typically ceases at palmitate (C16), which can then be further modified by other enzyme systems. funaab.edu.ng

Further modifications, such as the introduction of double bonds or extension beyond 16 carbons, are handled by specific enzymes like desaturases and elongases, respectively. libretexts.orgnih.gov These enzymes, often located in the endoplasmic reticulum, allow for the synthesis of a diverse array of fatty acids, including essential fatty acids like linoleic and linolenic acid. libretexts.org

For the synthesis of functionalized fatty acids and their derivatives, lipases (EC 3.1.1.3) are among the most versatile and widely used biocatalysts in organic synthesis. viamedica.pl These enzymes, which naturally catalyze the hydrolysis of triglycerides, can be employed in reverse in non-aqueous or low-water environments to catalyze esterification and transesterification reactions. viamedica.plnih.gov This capability is particularly valuable for producing fatty acid esters.

One of the most prominent enzymes in this class is Lipase B from Candida antarctica (CALB), often used in an immobilized form such as Novozym® 435. viamedica.plepa.govdoria.fi CALB is renowned for its broad substrate specificity, high stability in organic solvents, and high enantioselectivity. viamedica.pl It has been successfully used in the esterification of various fatty acids with a range of alcohols. epa.gov For instance, CALB has been used to catalyze the synthesis of fatty acid esters from acid oils with various straight- and branched-chain alcohols in n-hexane. epa.gov It also facilitates the chemoenzymatic epoxidation of unsaturated fatty acids, where it first catalyzes the formation of a peracid that subsequently epoxidizes the double bond. doria.firsc.org

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, offer an efficient route to more complex molecules. A one-pot tandem cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) has been developed for the amination of fatty acids, converting them into valuable fatty amines with high conversion rates. rsc.orgresearchgate.netmanchester.ac.uk Such cascades highlight the potential for creating diverse functional groups on a fatty acid scaffold under mild, biocatalytic conditions. nih.gov

The application of these biocatalytic strategies to produce aromatic fatty acids like 7-(4-methoxyphenyl)heptanoic acid would likely involve a multi-step chemoenzymatic process. This could entail the enzymatic chain elongation of a phenyl- or methoxyphenyl-containing starter unit or the late-stage enzymatic functionalization of a pre-formed hydrocarbon chain. Lipase-catalyzed esterification could also be employed to create ester derivatives, which may serve as precursors or have their own research applications.

The table below summarizes findings from various studies on the chemoenzymatic synthesis of related fatty acid derivatives, illustrating the types of reactions, enzymes, and conditions that could be adapted for the synthesis of 7-(4-methoxyphenyl)heptanoic acid and its analogues.

Table 1: Examples of Chemoenzymatic and Biocatalytic Synthesis of Fatty Acid Derivatives

| Product/Reaction Type | Enzyme | Substrates | Key Reaction Conditions | Conversion/Yield | Reference(s) |

|---|---|---|---|---|---|

| Fatty Acid Methyl Esters | Candida antarctica Lipase B (Novozym 435) | Sunflower Acid Oil, Methanol | 40°C, 1.5 h, n-hexane solvent | 63.6% ester content | epa.gov |

| Fatty Amine (C6-C18) | Carboxylic Acid Reductase (CAR) & Transaminase (ω-TA) | Saturated and Unsaturated Fatty Acids | One-pot tandem cascade | Up to 96% conversion | rsc.orgmanchester.ac.uk |

| 1-Lauroyl-dihydroxyacetone | Candida antarctica Lipase B (SP435) | Dihydroxyacetone, Lauric Acid | Water activity < 0.11, MTBE solvent | > 90% conversion | lu.se |

| Chemo-enzymatic Epoxidation | Candida antarctica Lipase B (Novozym 435) | Oleic Acid, Hydrogen Peroxide | Isothermal batch reactor, Ultrasound irradiation | Nearly complete conversion | doria.fi |

| 2-Ethylhexyl 2-methylhexanoate | Candida antarctica Lipase B (Novozym 435) | 2-Ethylhexanol, 2-Methylhexanoic Acid | 70°C, 7 h, solvent-free | ~89% conversion | mdpi.com |

| Phenylalanine Butyramide | Sphingomonas sp. Lipase (SpL) | Butyric Acid, L-Phenylalaninamide | 30°C, 15 h, n-hexane with 2% water | 0.89 mg/mL product | mdpi.com |

Chemical Reactivity and Derivatization of 7 4 Methoxyphenyl Heptanoic Acid for Research Applications

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization due to its reactivity towards a variety of nucleophiles. These transformations are fundamental for creating probes and analogues for biological research.

Esterification and amidation are among the most common transformations of the carboxylic acid group of 7-(4-methoxyphenyl)heptanoic acid. These reactions are employed to generate derivatives that can function as research probes, for example, by attaching fluorescent labels, biotin (B1667282) tags, or other reporter groups. The conversion to esters or amides can also modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which is crucial for biological assays.

The synthesis of amides and esters from carboxylic acids typically requires the use of coupling reagents to activate the carboxyl group. peptide.com For instance, reacting 7-(4-methoxyphenyl)heptanoic acid with an alcohol (R-OH) or an amine (R-NH2) in the presence of a dehydrating agent or a coupling reagent yields the corresponding ester or amide. These reactions are critical for building libraries of compounds for SAR studies, where the 'R' group is systematically varied to probe interactions with biological targets. nih.gov

The direct reaction of a carboxylic acid with an amine or alcohol is often slow and requires high temperatures. Therefore, activation of the carboxyl group is a key step. This is achieved by converting the hydroxyl portion of the carboxyl group into a better leaving group, making it more susceptible to nucleophilic attack.

Common methods for activating carboxylic acids include the use of carbodiimides, phosphonium (B103445) salts, or uronium salts. peptide.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with a nucleophile. To minimize side reactions and reduce the risk of racemization in chiral compounds, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. peptide.com

Phosphonium Reagents : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for amide bond formation, with rapid reaction times. peptide.com

Uronium Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another popular coupling reagent known for its high reactivity and ability to suppress epimerization. peptide.com

A more recent approach involves the use of visible light-mediated photoredox catalysis, which can activate carboxylic acids for radical-based coupling reactions. nih.gov This method provides an alternative pathway for forming carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov

Table 1: Common Coupling Reagents for Carboxylic Acid Activation

| Reagent Class | Example Reagent | Byproduct Characteristics | Applications |

| Carbodiimide | DCC (Dicyclohexylcarbodiimide) | Insoluble dicyclohexylurea | Solution-phase synthesis |

| Carbodiimide | DIC (Diisopropylcarbodiimide) | Soluble diisopropylurea | Solid-phase synthesis |

| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble | Aqueous reactions, bioconjugation |

| Phosphonium Salt | PyBOP | Less hazardous byproducts than BOP | Rapid amide bond formation |

| Uronium Salt | HATU | --- | Fast coupling, low epimerization |

Transformations of the Aromatic and Alkyl Chain Moieties

Beyond the carboxylic acid, the phenyl ring and the heptanoic acid chain provide further opportunities for structural modification to create diverse chemical analogues.

The phenyl ring of 7-(4-methoxyphenyl)heptanoic acid is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH3). The methoxy group is a strong ortho-, para-director. Since the para-position is occupied by the heptanoic acid chain, electrophiles will preferentially add to the positions ortho to the methoxy group (C-3 and C-5).

Standard EAS reactions can be applied to introduce a variety of functional groups onto the aromatic ring, each requiring a specific reagent and often a catalyst. masterorganicchemistry.com

Nitration : Treatment with nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2).

Halogenation : Reaction with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) installs a halogen atom.

Friedel-Crafts Alkylation : The introduction of an alkyl group can be achieved using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation : An acyl group can be added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

These modifications are valuable for probing how electronic and steric factors on the aromatic ring influence biological activity.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-(3-Nitro-4-methoxyphenyl)heptanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 7-(3-Bromo-4-methoxyphenyl)heptanoic acid |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 7-(3-Acetyl-4-methoxyphenyl)heptanoic acid |

The seven-carbon aliphatic chain offers a scaffold for various chemical transformations to alter the compound's length, flexibility, and polarity. While specific examples for 7-(4-methoxyphenyl)heptanoic acid are not extensively documented in the provided results, standard organic synthesis methods can be applied.

Potential modifications include:

Chain Elongation or Shortening : Standard homologation or degradation sequences can alter the length of the alkyl chain, which can be critical for fitting into a specific binding pocket.

Introduction of Unsaturation : Dehydrogenation reactions can introduce double bonds (alkenes) or triple bonds (alkynes) into the chain, altering its conformation and rigidity. The reduction of a carbonyl group within a chain to form an alkene is a related transformation. nih.gov

Functionalization : Radical halogenation (e.g., using N-bromosuccinimide) can introduce a halogen at various positions on the chain, which can then be substituted by other functional groups like hydroxyl or amino groups. The conversion of a carbonyl group to a secondary alcohol is another method of introducing functionality. nih.gov

These modifications are essential for exploring the spatial requirements of a biological target and optimizing pharmacokinetic properties.

Synthesis of Structurally Related Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound relates to its biological activity. The synthesis of a focused library of analogues based on a lead compound like 7-(4-methoxyphenyl)heptanoic acid is a key strategy. researchgate.net

By systematically applying the reactions described above, researchers can generate a diverse set of molecules to probe the key interactions between the compound and its biological target. nih.govnih.gov

Table 3: Examples of Structural Modifications for SAR Studies

| Modification Site | Reaction Type | Variable Group (R) | Purpose of Modification |

| Carboxylic Acid | Amidation | Alkyl, Aryl, Heterocyclic amines | Explore hydrogen bonding and steric interactions at the active site. |

| Carboxylic Acid | Esterification | Various alcohols (e.g., methyl, ethyl, benzyl) | Modulate polarity, cell permeability, and metabolic stability. |

| Phenyl Ring | EAS (Nitration) | -NO₂ | Alter electronic properties of the ring. |

| Phenyl Ring | EAS (Halogenation) | -Br, -Cl | Introduce steric bulk and modify lipophilicity. |

| Alkyl Chain | Functionalization | -OH, =O, -NH₂ | Introduce polar contacts and change chain conformation. |

The insights gained from SAR studies are invaluable for optimizing a compound's potency, selectivity, and pharmacokinetic profile, guiding the design of more effective research tools or therapeutic candidates. researchgate.net

Investigation of Biological Activities and Mechanistic Insights of 7 4 Methoxyphenyl Heptanoic Acid in Non Human and in Vitro Systems

Identification as a Natural Product Constituent or Metabolite

A thorough search of scientific literature did not yield any studies identifying 7-(4-methoxyphenyl)heptanoic acid as a naturally occurring compound.

Isolation and Characterization from Biological Sources

There are no published reports detailing the isolation and characterization of 7-(4-methoxyphenyl)heptanoic acid from any plant, animal, fungal, or microbial sources. While the parent compound, heptanoic acid, is a known natural product found in some rancid oils and has been identified in various plants, the specific derivative, 7-(4-methoxyphenyl)heptanoic acid, has not been documented as a natural constituent.

Postulated Biosynthetic Pathways and Metabolic Transformations

In the absence of its identification as a natural product, there is no scientific literature postulating the biosynthetic pathways or metabolic transformations of 7-(4-methoxyphenyl)heptanoic acid in any biological system. Research into the biosynthesis of related compounds, such as certain phenylpropanoids, does not include this specific heptanoic acid derivative.

Enzyme Interactions and Modulation of Biochemical Processes

There is a lack of available in vitro studies investigating the direct interaction of 7-(4-methoxyphenyl)heptanoic acid with specific enzymes or its influence on biochemical pathways.

In Vitro Studies on Enzyme Binding and Inhibition Mechanisms

No scientific data could be located regarding the binding affinity or inhibitory effects of 7-(4-methoxyphenyl)heptanoic acid on any enzyme. Consequently, there is no information on its potential inhibition mechanisms.

Gene Expression Modulation Studies

No studies have been published that examine the effect of 7-(4-methoxyphenyl)heptanoic acid on gene expression in any cell-based or in vitro model system. Therefore, there is no data available on its potential to modulate gene regulation.

Cellular and Molecular Mechanistic Investigations

In Vitro Cell-Based Assays on Non-Human Cell Lines

No research data from in vitro assays using non-human cell lines to evaluate the biological effects of 7-(4-methoxyphenyl)heptanoic acid are available in the current body of scientific literature. Such studies would be essential to determine the compound's potential cytotoxicity, proliferative, or anti-proliferative effects and to identify cellular pathways it may influence.

Mechanistic Elucidation in Animal Models

There are no published studies using animal models to investigate the mechanism of action of 7-(4-methoxyphenyl)heptanoic acid. Animal studies are a critical step in understanding the physiological and pharmacological effects of a compound in a whole-organism context, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic or toxic effects.

Antimicrobial Properties of Phenyl-Substituted Fatty Acids in Research

While the broader class of phenyl-substituted fatty acids has been a subject of antimicrobial research, no studies have been found that specifically assess the antimicrobial properties of 7-(4-methoxyphenyl)heptanoic acid. Research in this area typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi to ascertain a compound's spectrum and potency of antimicrobial activity.

Applications in Chemical Biology and Pre Clinical Research

Development as Chemical Probes and Biological Tools

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cellular or organismal contexts. nih.govvirginia.eduthermofisher.kr The development of a successful chemical probe requires a deep understanding of its mechanism of action, potency, and selectivity. tandfonline.comfebs.org

As of the current body of scientific literature, there is no specific information available detailing the development or application of 7-(4-methoxyphenyl)heptanoic acid as a chemical probe or biological tool. Its biological activities and potential targets remain uncharacterized in published research.

Role in Lead Compound Identification and Optimization in Non-Human Research

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as a starting point for further development. pharmafeatures.comcriver.comdanaher.com This initial hit is then subjected to a process of lead optimization, where its chemical structure is systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comoncodesign-services.com

While the general structure of 7-(4-methoxyphenyl)heptanoic acid, containing both a hydrophobic tail and a substituted aromatic ring, is reminiscent of motifs found in some biologically active molecules, there is no published evidence to suggest that it has been identified as a lead compound or utilized in lead optimization studies in non-human research. Its primary documented role in a research context is as a synthetic intermediate. Specifically, it has been used as a starting material in the synthesis of 7-(4-hydroxyphenyl)heptanoic acid. This transformation involves the demethylation of the methoxy (B1213986) group on the phenyl ring.

Utilization in Materials Science Research, if applicable to the compound's structure or derivatives

The field of materials science often leverages the unique properties of organic molecules to create new materials with tailored functionalities. Aromatic compounds are foundational to the production of various polymers and industrial chemicals. solubilityofthings.comwikipedia.orgbritannica.com Similarly, long-chain carboxylic acids are utilized for their ability to form self-assembled monolayers and for their role in the synthesis of energy-efficient materials. patsnap.commdpi.com

The molecular structure of 7-(4-methoxyphenyl)heptanoic acid, which combines a flexible alkyl chain with a rigid aromatic ring, suggests potential applicability in these areas. For instance, molecules with such amphiphilic characteristics can, in principle, be explored for the formation of organized thin films or as components in liquid crystals. However, a review of the available scientific and technical literature reveals no specific studies on the utilization of 7-(4-methoxyphenyl)heptanoic acid or its direct derivatives in materials science research. Its potential in this domain remains theoretical and underexplored.

Future Research Directions and Emerging Avenues

Exploration of Undiscovered Biosynthetic Pathways and Metabolites

The natural origin of 7-(4-methoxyphenyl)heptanoic acid, if any, remains to be discovered. However, its structure suggests potential biosynthetic routes analogous to those of other known natural products. Short-chain ω-phenylalkanoic acids are known to occur in various natural sources, from plant fragrances to mammalian secretions. For instance, phenylacetic acid and 3-phenylpropanoic acid are found in propolis and other natural products. wikipedia.org The biosynthesis of these compounds often involves the shikimate pathway, leading to the formation of aromatic precursors.

Future research could focus on identifying plant species or microorganisms that may produce 7-(4-methoxyphenyl)heptanoic acid or its hydroxylated precursors. A plausible biosynthetic pathway could involve the extension of a phenylpropanoid precursor, derived from phenylalanine or tyrosine, with acetate (B1210297) units via a polyketide synthase (PKS) or fatty acid synthase (FAS) machinery. The methoxy (B1213986) group on the phenyl ring is likely introduced by an O-methyltransferase, a common enzymatic modification in the biosynthesis of plant phenolics.

Investigating the metabolome of plants known to produce structurally similar compounds, such as those from the families Piperaceae or Araceae, could lead to the identification of 7-(4-methoxyphenyl)heptanoic acid and its related metabolites. wikipedia.org The stinkpot turtle (Sternotherus odoratus) is also known to produce a variety of ω-phenylalkanoic acids, including 7-phenylheptanoic acid, suggesting that animal sources should not be discounted in the search for its natural origins. wikipedia.org

Development of Advanced Synthetic Methodologies for Complex Derivatives

The development of synthetic routes to 7-(4-methoxyphenyl)heptanoic acid and its complex derivatives is a crucial step towards exploring its potential applications. While the parent compound may be accessible through standard organic synthesis methods, the creation of a library of derivatives with varied functionalities would be a significant undertaking.

Advanced synthetic methodologies could be employed to introduce a range of substituents on both the aromatic ring and the heptanoic acid chain. For instance, late-stage functionalization techniques could be used to modify the core structure, allowing for the rapid generation of diverse analogs. The synthesis of N-(4-methoxybenzyl)alkenamides from fatty acids demonstrates a viable approach for creating amide derivatives, which have shown promising antimicrobial activities. nih.gov

Furthermore, the synthesis of more complex structures, such as macrocycles or compounds with additional stereocenters, could be pursued. These complex derivatives may exhibit enhanced biological activities or novel properties. The development of efficient and stereoselective synthetic strategies will be paramount for accessing these more intricate molecules.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

The biological activities of 7-(4-methoxyphenyl)heptanoic acid are largely unexplored. However, the known bioactivities of structurally related compounds provide a strong rationale for investigating its potential pharmacological effects. For example, methoxy-substituted fatty acids have been reported to possess antibacterial, antifungal, antitumor, and antiviral properties. researchgate.net Chalcones substituted with methoxyl groups have also demonstrated a broad spectrum of bioactivities. nih.gov

Future research should aim to elucidate the molecular mechanisms underlying any observed biological effects. This would involve identifying the specific cellular targets with which 7-(4-methoxyphenyl)heptanoic acid and its derivatives interact. Techniques such as affinity chromatography, surface plasmon resonance, and cellular thermal shift assays could be employed to identify protein binding partners.

Moreover, understanding the structure-activity relationships of a library of derivatives will be crucial. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key pharmacophores responsible for any observed effects. This knowledge would be invaluable for the design of more potent and selective compounds. For instance, studies on other fatty acid derivatives have shown that the presence and position of hydroxyl groups can significantly influence antimicrobial activity. nih.gov

Integration with Omics Technologies for Comprehensive Systemic Analysis

To gain a holistic understanding of the biological effects of 7-(4-methoxyphenyl)heptanoic acid, the integration of various "omics" technologies will be indispensable. These high-throughput analytical approaches can provide a comprehensive snapshot of the molecular changes that occur in a biological system upon exposure to the compound.

Metabolomics would enable the identification and quantification of the metabolic products of 7-(4-methoxyphenyl)heptanoic acid, as well as its impact on endogenous metabolic pathways. Studies on the cometabolism of ω-phenylalkanoic acids in bacteria have revealed the intricate metabolic networks involved in their degradation and conversion into other products. researchgate.netjmb.or.kr

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to treatment with the compound. This can provide insights into the cellular pathways and processes that are affected.

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression, helping to identify the signaling pathways and regulatory networks that are modulated by 7-(4-methoxyphenyl)heptanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies and purification methods for 7-(4-methoxyphenyl)heptanoic Acid?

- Methodological Answer :

- Step 1 : Start with coupling reactions using a methoxyphenyl precursor. For example, adapt protocols from structurally similar compounds, such as introducing the methoxyphenyl group via Suzuki-Miyaura cross-coupling (if applicable) .

- Step 2 : Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the heptanoic acid backbone .

- Step 3 : Finalize synthesis with acid-catalyzed ester hydrolysis (e.g., using NaOH/ethanol) to yield the carboxylic acid moiety .

- Critical Note : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can researchers characterize 7-(4-methoxyphenyl)heptanoic Acid’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and heptanoic acid chain integration .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 264.27 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.